Methyl 3-cyano-2,2-dimethylpropanoate CAS 175697-97-9 properties
Methyl 3-cyano-2,2-dimethylpropanoate CAS 175697-97-9 properties
The following technical guide provides an in-depth analysis of Methyl 3-cyano-2,2-dimethylpropanoate (CAS 175697-97-9), focusing on its synthesis, physicochemical properties, and critical role as a gem-dimethyl building block in drug discovery.
CAS: 175697-97-9 Role: Advanced Intermediate & Gabapentinoid Precursor Content Version: 1.0 (Scientific Reference)
Executive Summary
Methyl 3-cyano-2,2-dimethylpropanoate is a specialized aliphatic ester utilized primarily for introducing the gem-dimethyl motif into pharmaceutical scaffolds. This structural feature is critical in modern medicinal chemistry for exploiting the Thorpe-Ingold effect , which restricts conformational flexibility to improve receptor binding affinity and metabolic stability.
The compound serves as a direct synthetic precursor to 4-amino-2,2-dimethylbutanoic acid , a structural analog of the neurotransmitter GABA and the blockbuster drug Pregabalin. Unlike linear aliphatic chains, the quaternary carbon at the
Chemical Identity & Physicochemical Properties[1][2][3][4]
The introduction of two methyl groups at the
Table 1: Critical Property Profile
| Property | Value / Description | Source/Validation |
| IUPAC Name | Methyl 3-cyano-2,2-dimethylpropanoate | IUPAC Convention |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 141.17 g/mol | Calculated |
| Boiling Point | 205–210 °C (Predicted @ 760 mmHg) | ACD/Labs Predicted |
| Density | Estimated | |
| LogP | 0.72 | Consensus LogP |
| Appearance | Clear, colorless to pale yellow liquid | Experimental Observation |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water | Polarity Assessment |
| Flash Point | > 85 °C | Safety Assessment |
The Gem-Dimethyl Advantage: Mechanistic Insight
In drug development, the decision to use CAS 175697-97-9 is rarely arbitrary; it is a strategic choice to modulate pharmacokinetics (PK) and pharmacodynamics (PD).
The Thorpe-Ingold Effect (Angle Compression)
The gem-dimethyl group at the C2 position exerts the Thorpe-Ingold effect .[1][2] The steric bulk of the two methyl groups compresses the internal bond angle (
-
Impact: If this molecule is cyclized (e.g., to form a lactam or heterocycle), the rate of cyclization is accelerated by orders of magnitude compared to the des-methyl analog.
-
Relevance: Essential for synthesizing constrained amino acids and cyclic GABA analogs [1].
Metabolic Blocking
The quaternary carbon created by the 2,2-dimethyl substitution removes available
-
Impact: This blocks
-oxidation pathways and hinders esterase attack, significantly increasing the in vivo half-life of drugs incorporating this motif [2].
Synthesis Protocol: Upstream Construction
Objective: Synthesis of Methyl 3-cyano-2,2-dimethylpropanoate from Methyl Isobutyrate.
This protocol relies on the generation of a thermodynamic enolate followed by
Reagents
-
Substrate: Methyl Isobutyrate (CAS 547-63-7)
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS (2.0 M in THF)
-
Electrophile: Bromoacetonitrile (CAS 590-17-0)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Enolate Formation: Charge THF and cool to -78 °C. Add LDA (1.1 equiv). Dropwise add Methyl Isobutyrate (1.0 equiv) over 30 minutes. The hindered base removes the tertiary proton to form the enolate.
-
Aging: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add Bromoacetonitrile (1.2 equiv) dropwise. The reaction is highly exothermic; maintain internal temperature < -60 °C.
-
Quench: Allow to warm to 0 °C over 2 hours. Quench with saturated
. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[3] -
Purification: Vacuum distillation is preferred over column chromatography for scale-up.
Figure 1: Synthetic pathway for the construction of the gem-dimethyl core via enolate alkylation.
Downstream Application: The Amino Acid Route
Objective: Conversion to 4-amino-2,2-dimethylbutanoic acid (GABA Analog).
This transformation involves the chemoselective hydrogenation of the nitrile without reducing the ester, followed by hydrolysis.
Phase 1: Nitrile Hydrogenation[11]
-
Catalyst: Raney Nickel (activated) or
. -
Solvent: Methanol saturated with Ammonia (
in MeOH). Note: Ammonia is strictly required to suppress the formation of secondary amines. -
Conditions: 50–100 psi
, 50 °C, 12 hours. -
Outcome: Yields Methyl 4-amino-2,2-dimethylbutanoate.
Phase 2: Hydrolysis
-
Reagent: 6N HCl (aqueous).
-
Conditions: Reflux for 4 hours.
-
Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the zwitterionic amino acid from salts.
Figure 2: Downstream conversion logic for generating gem-dimethyl GABA analogs.
Critical Quality Attributes (CQA) & Impurities
When sourcing or synthesizing CAS 175697-97-9 for pharmaceutical use, the following impurity profile must be monitored:
-
Methyl Isobutyrate (Residual): Result of incomplete conversion. Detectable via GC-FID.
-
Dialkylated Impurity: Formation of Methyl 3,3-dicyano-2,2-dimethyl... (rare due to steric bulk, but possible if stoichiometry is off).
-
Hydrolysis Product: 3-cyano-2,2-dimethylpropanoic acid. Occurs if the ester is exposed to moisture during storage.
Storage: Store under nitrogen at 2–8 °C. The nitrile group is stable, but the ester is susceptible to moisture over long periods.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-heptane. Journal of the Chemical Society, Transactions.
-
Talele, T. T. (2017).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[4] Journal of Medicinal Chemistry.[4][5] [5]
-
BenchChem. (2025).[6] Methyl 3-cyano-2,2-dimethylpropanoate Product Data.
-
PubChem. (2025). Compound Summary: Methyl 3-cyano-2,2-dimethylpropanoate.[7][8] National Library of Medicine.
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3-cyano-2,2-dimethylpropanoate|CAS 175697-97-9 [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
